(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol

Catalog No.
S12193569
CAS No.
M.F
C15H17NO3
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)meth...

Product Name

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol

IUPAC Name

(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methanol

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C15H17NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3

InChI Key

KDNKSHYVQXHFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC

The compound (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is an organic molecule characterized by a pyridine ring substituted with various functional groups. Specifically, it features a benzyloxy group, a methoxy group, and a methyl group on the pyridine structure, along with a hydroxymethyl substituent. This unique combination of substituents contributes to its potential biological and chemical reactivity. The molecular formula for this compound is C15H17N1O3, indicating a moderate level of complexity typical of organic compounds used in medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The hydroxymethyl group can be reduced to form alcohols or further functionalized.
  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol functionality can be oxidized to form aldehydes or ketones.

Preliminary studies suggest that compounds similar to (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain pyridine derivatives are known for their potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress.

The synthesis of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol can be achieved through several methods:

  • Alkylation of Pyridine Derivatives: Starting from 4-methoxy-6-methylpyridin-3-ol, the benzyloxy group can be introduced via alkylation.
  • Refluxing with Benzyl Chloride: The reaction of 4-methoxy-6-methylpyridin-3-ol with benzyl chloride in the presence of a base can yield the desired compound.
  • Reduction of Pyridine N-Oxides: Pyridine N-oxides can be reduced to yield corresponding alcohols, which may further undergo functionalization.

This compound and its derivatives have potential applications in various fields:

  • Pharmaceuticals: As potential drug candidates targeting bacterial infections or cancer cells.
  • Agriculture: As agrochemicals for pest control due to their biological activity.
  • Material Science: As precursors for synthesizing functional materials with specific properties.

Interaction studies involving (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol focus on its binding affinity with biological targets:

  • Enzyme Inhibition Studies: Evaluating how this compound inhibits specific enzymes relevant in disease pathways.
  • Receptor Binding Assays: Investigating its interaction with neurotransmitter receptors or other cellular targets.

Several compounds share structural similarities with (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol, which may provide insights into its uniqueness:

Compound NameStructureUnique Features
4-Methoxy-N-benzylpyridin-3-aminesSimilar pyridine coreContains amine group
2-(Benzyloxy)-4-hydroxy-6-methylpyridineHydroxyl instead of methoxyIncreased polarity
2-(Phenoxy)-4-methoxy-pyridinePhenoxy substitutionPotentially different reactivity

These comparisons highlight the unique combination of functional groups in the target compound, which may contribute to distinct biological activities and chemical properties not observed in its analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.12084340 g/mol

Monoisotopic Mass

259.12084340 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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